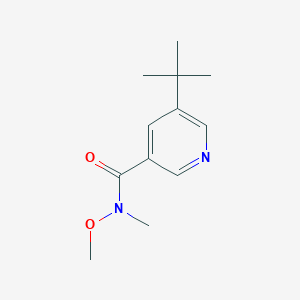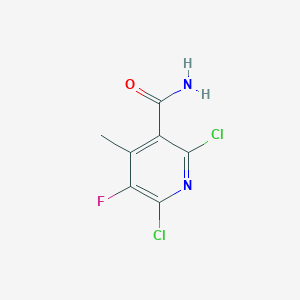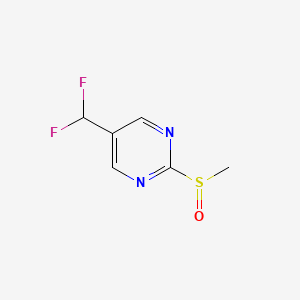
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: is an organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities. This compound features a tert-butyl group, a methoxy group, and a methyl group attached to the nicotinamide core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N-methoxy-N-methylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid or its derivatives.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.
Methylation: The methyl group is introduced using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use microreactor systems to introduce the tert-butyl group and other functional groups in a controlled manner .
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or methyl groups.
Applications De Recherche Scientifique
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell signaling, apoptosis, and gene expression.
Comparaison Avec Des Composés Similaires
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: can be compared with other similar compounds, such as:
tert-Butylhydroquinone: Known for its antioxidant properties.
tert-Butyllithium: Used in organic synthesis as a strong base.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-tert-butyl-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)10-6-9(7-13-8-10)11(15)14(4)16-5/h6-8H,1-5H3 |
Clé InChI |
DIPSIIQYRPXPSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=CC(=C1)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)





![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)

